molecular formula C5H6ClN3 B1322394 4-Chloropyridine-2,3-diamine CAS No. 24484-98-8

4-Chloropyridine-2,3-diamine

Cat. No. B1322394
CAS RN: 24484-98-8
M. Wt: 143.57 g/mol
InChI Key: APGDUAJEMRMIJU-UHFFFAOYSA-N
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Description

The compound 4-Chloropyridine-2,3-diamine is a chemical intermediate that has been utilized in various synthetic processes. It is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C5H5N. The presence of chlorine and amine groups on the pyridine ring alters its reactivity and makes it a versatile building block for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related pyridine-containing compounds has been demonstrated through modified Chichibabin reactions, which involve the reaction of aldehydes with substituted acetophenones, followed by a reduction process. For instance, a novel pyridine-containing aromatic diamine monomer was synthesized using this method, which involved the reduction of a dinitro compound with Pd/C and hydrazine monohydrate . Although not directly related to 4-Chloropyridine-2,3-diamine, these studies provide insight into the synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of pyridine derivatives has been extensively studied, revealing the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in their crystal packing. For example, the isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines exhibit effective conformations between the pyridine rings and the bridging cyclohexane rings, with the pyridine residues being orthogonal to the plane through the methylene groups . These structural insights are crucial for understanding the reactivity and interaction potential of 4-Chloropyridine-2,3-diamine.

Chemical Reactions Analysis

4-Chloropyridine-2,3-diamine has been used as a reactant to synthesize 2-hetarylimidazo[4,5-d]pyridazine derivatives. The reaction with hetarenecarboxylic acids in polyphosphoric acid at elevated temperatures yielded the corresponding 2-hetarylimidazo[4,5-c]pyridin-4-ones. Further chemical transformations, such as nitration and reaction with hydrazine hydrate, led to the formation of nitro and methyl derivatives, respectively . These reactions highlight the reactivity of the amine groups and the influence of the chloro substituent on the pyridine ring.

Physical and Chemical Properties Analysis

While specific data on 4-Chloropyridine-2,3-diamine's physical and chemical properties are not provided, related compounds exhibit a range of properties that can be inferred. Pyridine-containing polyimides derived from similar diamines have shown good solubility in organic solvents, high thermal stability, and excellent mechanical properties . These properties suggest that 4-Chloropyridine-2,3-diamine could also possess characteristics that make it suitable for use in high-performance materials.

Scientific Research Applications

Application in the Development of Pharmaceuticals

  • Summary of Application: Chloropyridine is used as an intermediate in the development of pharmaceuticals . A process known as “phosphonium salt installation” has been introduced to install heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replace them with halide nucleophiles . This strategy is effective for the late-stage halogenation of complicated pharmaceuticals .
  • Methods of Application: The method involves the installation of heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replacing them with halide nucleophiles . The removal of phosphine has been proven to be the stage in the creation of C–halogen bonds that determines the rate at which the bonds are formed .
  • Results or Outcomes: This method has been found to be effective for the late-stage halogenation of complicated pharmaceuticals .

Application in the Synthesis of Agrochemicals

  • Summary of Application: Chloropyridine is used as an intermediate in the synthesis of agrochemicals .
  • Results or Outcomes: The outcomes of this application are the production of various agrochemicals .

Application in the Synthesis of Fluorazone Derivatives

  • Summary of Application: Chloropyridine is used as a catalyst in the one-pot pyrrolation/cyclization of anthranilic acids for the manufacture of fluorazone derivatives .
  • Methods of Application: The method involves combining 4-chloropyridine and mercaptoacetic acid to produce pyridylmercaptoacetic acid, which serves as a precursor to the cephalosporins .
  • Results or Outcomes: The outcome of this application is the production of fluorazone derivatives .

Application in the Production of Fungicides and Insecticides

  • Summary of Application: Chloropyridine is used in the agricultural business to produce fungicides and insecticides .
  • Results or Outcomes: The outcomes of this application are the production of various fungicides and insecticides .

Application in the Production of Antihistamines and Antiarrythmics

  • Summary of Application: Chloropyridine is used to produce antihistamines and antiarrythmics for medicinal use .
  • Results or Outcomes: The outcomes of this application are the production of various antihistamines and antiarrythmics .

Application in the Synthesis of Pyrithiones and Chlorphenamines

  • Summary of Application: Chloropyridine is used in the synthesis of pyrithiones and chlorphenamines .
  • Methods of Application: The method involves combining 4-chloropyridine and mercaptoacetic acid to produce pyridylmercaptoacetic acid, which serves as a precursor to the cephalosporins .
  • Results or Outcomes: The outcome of this application is the production of pyrithiones and chlorphenamines .

properties

IUPAC Name

4-chloropyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-3-1-2-9-5(8)4(3)7/h1-2H,7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGDUAJEMRMIJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625613
Record name 4-Chloropyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloropyridine-2,3-diamine

CAS RN

24484-98-8
Record name 4-Chloropyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.6 g of 2-amino-4-chloro-3-nitropyridine was added to 21 ml of methanol and 24 ml of concentrated hydrochloric acid, and the mixture was vigorously stirred. Powdery iron was added in small portions to the mixture. 10 min after the completion of the addition, the mixture was poured into an iced concentrated aqueous ammonia and extracted with ethyl acetate. The extract was dried over magnesium sulfate, and the solvent was distilled off in vacuo. The residue was purified by silica gel chromatography (CH2Cl2 :MeOH=20:1→10:1) to prepare 2.6 g of 4-chloro-2,3-diaminopyridine as a purplish white crystal.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
24 mL
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reactant
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21 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BJ Eduful, SN O'Byrne, L Temme… - Journal of medicinal …, 2021 - ACS Publications
CAMKK2 is a serine/threonine kinase and an activator of AMPK whose dysregulation is linked with multiple diseases. Unfortunately, STO-609, the tool inhibitor commonly used to probe …
Number of citations: 21 pubs.acs.org
S O'Byrne, L Temme, CRM Asquith, Y Liang, A Picado… - 2020 - chemrxiv.org
CAMKK2 is a serine/threonine kinase and an activator of AMPK whose dysregulation is linked with multiple diseases. Unfortunately, STO-609, the tool inhibitor commonly used to probe …
Number of citations: 2 chemrxiv.org
Y Singh, D Singh, NK Singh, A Sharma - Biomass Conversion and …, 2022 - Springer
This study aims to use solar energy-based pyrolysis to convert biomass from corn crop residues into biofuels, such as liquid and solid fuels. Bio-oil and biochar assessments were …
Number of citations: 1 link.springer.com

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